1-Fluorohexapentaene

Description

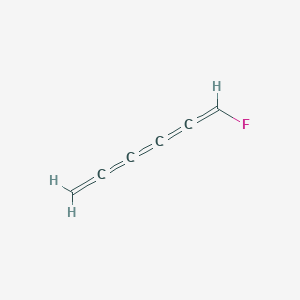

Structure

2D Structure

3D Structure

Properties

CAS No. |

918530-28-6 |

|---|---|

Molecular Formula |

C6H3F |

Molecular Weight |

94.09 g/mol |

InChI |

InChI=1S/C6H3F/c1-2-3-4-5-6-7/h6H,1H2 |

InChI Key |

OSIZEJDWMOOMIW-UHFFFAOYSA-N |

Canonical SMILES |

C=C=C=C=C=CF |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluorohexapentaene and Analogous Fluorinated Cumulenes

Historical and Contemporary Approaches in Cumulene Synthesis

The construction of the cumulenic carbon chain is the foundational step in the synthesis of 1-fluorohexapentaene. Various methods have been developed over the years, ranging from classic carbene chemistry to modern reductive and elimination strategies.

Carbene/Carbenoid Precursor Routes

Carbenes and carbenoids are highly reactive intermediates that can be harnessed to form the double bonds characteristic of cumulenes. The general approach involves the generation of a carbene or carbenoid species that can then undergo dimerization or reaction with a suitable substrate to extend the carbon chain.

For the synthesis of fluorinated cumulenes, this would involve the use of fluorinated carbene precursors. For instance, difluorocarbene (:CF₂) is a well-studied intermediate that can be generated from various precursors, including (triphenylphosphonio)difluoroacetate (PDFA). PDFA is a shelf-stable and easily prepared reagent that serves as both a mild ylide and an efficient difluorocarbene source upon warming, without the need for additives. nih.gov The cross-coupling of difluorocarbene with other carbene precursors, such as aryl diazoacetates and diaryl diazomethanes, has been demonstrated to produce gem-difluoroolefins. cas.cn This principle could potentially be extended to generate longer fluorinated cumulenic systems.

The general strategy involves the reaction of a carbene with a vinylidene or another carbene-like species. The challenge in synthesizing this compound via this route would lie in the controlled, stepwise addition of carbene units to build the hexapentaene framework while incorporating a single fluorine atom at the terminal position.

Reductive Elimination Strategies from Diol and Dihalide Precursors

Reductive elimination from appropriate precursors is a powerful method for the formation of carbon-carbon double bonds and has been applied to the synthesis of cumulenes. This strategy typically involves the deoxygenation of 1,4-diols or the dehalogenation of 1,4-dihalides situated across what will become the cumulenic system.

While direct examples for this compound are not documented, the synthesis of fluorinated butatrienes from α-halovinyl organometallic reagents provides a relevant precedent. acs.org In this approach, α-halovinyl zinc and copper reagents are dimerized in a process that can be mechanistically viewed as a nucleophilic displacement followed by a β-elimination, which is conceptually related to a reductive elimination pathway. acs.org The success of this method for creating a C=C=C=C backbone with fluorine-containing substituents suggests that a similar strategy could be envisioned for longer cumulenes.

The synthesis of a suitable diol or dihalide precursor for this compound would be a critical and challenging step. This precursor would need to possess the correct stereochemistry and regiochemistry to facilitate the desired elimination cascade upon treatment with a reducing agent.

Elimination Reactions for Generating Cumulenic Frameworks

Elimination reactions are a cornerstone of alkene synthesis and can be extended to the formation of cumulenic systems. These reactions typically involve the removal of two leaving groups from adjacent carbon atoms to form a double bond. For cumulenes, this often involves a sequence of elimination steps from a polyhalogenated or polyhydroxylated precursor.

The mechanism of elimination for many fluorinated compounds involves a carbanion in the E1cb (Elimination, first order, carbanion) mechanism, particularly when fluorine's high electronegativity acidifies a beta-hydrogen. siue.edu However, the C-F bond is the strongest carbon-halogen bond, making fluoride (B91410) a poor leaving group. Therefore, elimination strategies for forming fluorinated cumulenes often rely on the removal of other halogens (Cl, Br, I) or other good leaving groups. siue.edu

A plausible strategy for this compound could involve the synthesis of a precursor with multiple leaving groups along a six-carbon chain, with a fluorine atom at the desired terminal position. Stepwise or concerted elimination, induced by a suitable base, could then generate the hexapentaene structure. The regioselectivity of the elimination steps would be crucial to ensure the formation of the desired cumulenic linkage.

Advanced Strategies for Introducing Fluorine into Unsaturated Carbon Chains

The introduction of a fluorine atom onto an unsaturated carbon chain requires specialized methods due to the unique reactivity of fluorine and the potential for competing side reactions. Both electrophilic and nucleophilic fluorination strategies have been developed and could be adapted for the synthesis of this compound.

Electrophilic Fluorination Techniques Applicable to Unsaturated Substrates

Electrophilic fluorination involves the use of an "F+" source to introduce a fluorine atom into a molecule. Reagents such as Selectfluor® are commonly employed for the fluorination of electron-rich substrates, including enol esters and alkenes. core.ac.uk The reaction of enol esters with Selectfluor® proceeds via a polar two-electron process to yield α-fluoroketones. core.ac.uk

For the synthesis of this compound, an electrophilic fluorination approach could be envisioned on a suitable hexapentaene precursor, such as a metalated cumulene or an electron-rich enyne. The challenge would be to achieve regioselective fluorination at the terminal carbon of the cumulene chain without reacting with the other double bonds. The high reactivity of the cumulene system could lead to a mixture of products or decomposition.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Chemical Formula | Typical Substrates |

| Selectfluor® | 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Enol acetates, enol ethers, silyl enol ethers, electron-rich aromatics |

| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Stabilized carbanions, enolates, silyl enol ethers |

| Xenon Difluoride | XeF₂ | Alkenes, alkynes, aromatics |

Nucleophilic Fluorination Methodologies with Relevance to C-F Bond Formation

Nucleophilic fluorination employs a fluoride ion (F⁻) source to displace a leaving group from a carbon atom. This is a common method for C-F bond formation, but the poor nucleophilicity and high basicity of fluoride can present challenges, often leading to competing elimination reactions. ucla.eduucla.edu

A potential nucleophilic fluorination route to this compound could involve the synthesis of a vinyl halide or triflate precursor at the terminal position of the hexapentaene chain. Subsequent reaction with a fluoride source, such as cesium fluoride or a tetraalkylammonium fluoride, could then introduce the fluorine atom. The success of this approach would depend on the stability of the cumulenic vinyl cation or the feasibility of an SN2' type reaction.

The development of photoredox catalysis has provided milder conditions for nucleophilic fluorination. princeton.edu This method uses a photocatalyst to generate a highly reactive intermediate that can be trapped by even weakly nucleophilic fluoride, potentially offering a viable route for the fluorination of sensitive cumulenic systems. princeton.edu

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent Name | Chemical Formula | Key Features |

| Potassium Fluoride | KF | Inexpensive, but often requires phase-transfer catalysts or polar aprotic solvents. |

| Cesium Fluoride | CsF | More reactive than KF due to weaker ion pairing. |

| Tetrabutylammonium Fluoride (TBAF) | (C₄H₉)₄NF | Soluble in organic solvents, but often hydrated, which reduces nucleophilicity. |

| Pyridine-HF | C₅H₅N·(HF)ₓ | A source of fluoride that is easier to handle than anhydrous HF. |

Radical Fluorination Pathways for Hydrocarbons and Unsaturated Compounds

Radical fluorination offers a direct approach to C-F bond formation, often proceeding under mild conditions. These pathways typically involve the generation of a fluorine radical or a carbon-centered radical that is subsequently trapped by a fluorine source. In the context of unsaturated compounds like polyenes and cumulenes, the addition of a radical to a π-system initiates the process. For instance, a ruthenium-catalyzed radical synthesis of functionalized allenes has been developed using perfluoroalkyl halides under visible-light irradiation. nih.gov In this process, the excited ruthenium catalyst is quenched by a reductant, forming a more potent Ru(I) species that reacts with the perfluoroalkyl iodide to generate a perfluoroalkyl radical. nih.gov This radical then engages with substrates like terminal alkynyl aziridines to yield fluorinated allenes. nih.gov

Another significant strategy is the copper-assisted radical carbofluorination of unactivated alkenes. nih.gov This method utilizes a Cu(II)-F complex as the fluorine source. A carbon-centered radical, generated from an activated alkyl halide, adds to the alkene. The resulting alkyl radical is then trapped by the copper-fluoride complex in a fluorine atom transfer step to yield the carbofluorinated product. nih.gov While these methods have been successfully applied to simpler alkenes, their extension to a highly conjugated system like a hexapentaene would present considerable challenges in controlling regioselectivity and preventing competing side reactions such as polymerization or cyclization.

Transition Metal-Catalyzed Fluorination and Fluoroalkylation Reactions

Transition metal catalysis provides a powerful toolkit for the precise and often stereoselective introduction of fluorine. Palladium and copper are the most commonly employed metals for these transformations. nih.gov Palladium-catalyzed C-H fluorination of arenes can occur at room temperature with electrophilic fluorinating reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). nih.gov The mechanism is proposed to involve the formation of a reactive Pd(IV)-F electrophile that can fluorinate weakly nucleophilic arenes. nih.gov

For unsaturated systems, platinum(II) complexes have been shown to mediate enantioselective cation-olefin cyclization followed by fluorination. nih.gov In this process, an electrophilic Pt(II) complex initiates a cyclization cascade in a polyene substrate. The resulting Pt-alkyl intermediate can be intercepted by an electrophilic fluorine source, such as xenon difluoride (XeF₂), to achieve C-F bond formation with retention of stereochemistry. nih.gov This strategy highlights a potential pathway for the controlled fluorination of complex unsaturated molecules.

Copper-catalyzed reactions are also prevalent. For example, the fluorination of 2-pyridylaryl bromides proceeds through a proposed Cu(I)/Cu(III) catalytic cycle, where the final C-F bond is formed via reductive elimination from an ArCu(III)-F intermediate. nih.gov Such directed reactions could, in principle, be adapted for the terminal fluorination of a cumulene precursor. The primary challenges remain the synthesis of stable organometallic intermediates of extended cumulenes and preventing defluorinative side reactions. nih.gov

Specific Synthetic Routes for Fluorinated Cumulenes and Allenes

Synthesis of Monofluorinated and Perfluorinated Allenes and Butatrienes

The synthesis of shorter fluorinated cumulenes, particularly allenes, is well-established and provides foundational knowledge for constructing longer chains. Monofluorinated allenes can be prepared from allyl gem-difluorides through various catalytic methods. researchgate.net A metal-free approach for synthesizing difluoromethylated allenes involves the regioselective trifunctionalization of 1,3-enynes using NFSI. nih.govresearchgate.net This reaction proceeds through a double C-F bond formation and the concurrent introduction of an amino group. nih.govresearchgate.net Mechanistic studies suggest an initial electrophilic fluorination of the enyne by NFSI, followed by a dibenzenesulfonimide-assisted reaction with a second NFSI molecule. nih.gov

Another route involves the fluorination of alkynals using a combination of an N-heterocyclic carbene precatalyst, a base, and a fluorine reagent to yield α-fluoroallenoates. organic-chemistry.org Transition metal-catalyzed methods are also effective; for example, a ruthenium-catalyzed reaction of terminal alkynyl aziridines with fluorinated alkyl halides produces a variety of fluorinated allenes. nih.gov

Below is a table summarizing selected synthetic methods for fluorinated allenes.

| Precursor Type | Reagents/Catalyst | Product Type | Reference |

| 1,3-Enynes | NFSI (metal-free) | Difluoromethylated allenes | nih.govresearchgate.net |

| Alkynals | N-heterocyclic carbene, base, fluorine reagent | α-Fluoroallenoates | organic-chemistry.org |

| Terminal alkynyl aziridines | Ru catalyst, perfluoroalkyl halides, visible light | Fluorinated allenes | nih.gov |

| Allyl gem-difluorides | Transition metal catalysts | Monofluorinated allenes | researchgate.net |

Adaptations and Challenges in Synthesizing Longer Fluorinated Cumulene Chains, including Hexapentaenes

Extending the synthetic methodologies from allenes and butatrienes to longer cumulenes like hexapentaene introduces significant challenges. Cumulenes become progressively less stable and more reactive as the chain length increases. This inherent instability is exacerbated by the high reactivity of organometallic intermediates and radical species required in many synthetic sequences.

Key challenges include:

Stability of Precursors and Products: Long cumulenes are prone to thermal and photochemical decomposition, oligomerization, and addition reactions. The introduction of a highly electronegative fluorine atom can further alter the electronic properties and stability of the π-system.

Control of Selectivity: In multi-step syntheses involving radical or catalytic additions to polyunsaturated precursors, achieving regioselectivity to form the desired cumulenic structure over isomeric polyynes or other products is difficult.

Purification: The high reactivity of long-chain cumulenes makes purification by standard techniques like chromatography or distillation extremely challenging, often leading to decomposition.

Potential adaptations of existing methods could involve using precursors with sterically demanding groups at one end to provide kinetic stability during the chain-extension and fluorination steps. Furthermore, low-temperature reaction conditions and in-situ generation and trapping of the target molecule would be essential.

Stereoselective and Enantioselective Synthesis of Axially Chiral Fluoroallenes and Related Cumulenes

The non-planar geometry of appropriately substituted allenes and longer cumulenes gives rise to axial chirality. The development of enantioselective methods to synthesize these structures is a significant area of research. A highly successful strategy for generating axially chiral fluoroallenes is the copper-catalyzed enantioselective β-fluoride elimination. nih.govnih.govacs.org This method utilizes propargylic difluorides as substrates. nih.gov

The reaction involves the silylation of the propargylic difluoride, catalyzed by a copper complex bearing a chiral ligand, such as a C1-symmetric Josiphos-derived ligand. nih.govacs.org This generates an alkenyl copper intermediate, which then undergoes a β-fluoride elimination to form the axially chiral, tetrasubstituted monofluoroallene. nih.gov The key to the high enantioselectivity is the catalyst's ability to discriminate between the two enantiotopic fluorine atoms in the starting material. nih.gov This reaction has been shown to produce a wide range of monofluoroallenes in good yields and with excellent enantioselectivities (82-98% ee). acs.org

The table below showcases representative results from this copper-catalyzed methodology.

| Substrate (Propargylic Difluoride) | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Aryl-substituted | (R,S)-Josiphos derivative | >80 | 92 | nih.govnih.gov |

| Alkyl-substituted | (R,S)-Josiphos derivative | >80 | 88 | nih.govnih.gov |

| Heteroaryl-substituted | (R,S)-Josiphos derivative | >80 | 95 | nih.govnih.gov |

While this method has been demonstrated for allenes, its extension to longer, axially chiral fluorinated cumulenes remains an open challenge, likely requiring the development of new ligand systems and precursors capable of forming the more extended cumulenic structure.

Stability Enhancement Strategies for Extended Fluorinated Cumulenes

The inherent instability of long cumulene chains is a major barrier to their synthesis and characterization. Traditionally, stability has been imparted by attaching large, sterically bulky end groups to the cumulene chain. These groups act as "protecting shields," kinetically hindering intermolecular reactions that lead to decomposition.

A more recent and innovative approach involves mechanical stabilization by encapsulating the cumulene chain within a macrocyclic structure, forming a rotaxane. This strategy was successfully used to stabilize a nih.govcumulene by threading the sp-hybridized carbon chain through a phenanthroline-based macrocycle. nih.gov This encapsulation provides a physical barrier against unwanted reactions without significantly altering the electronic properties of the cumulene core. The resulting stable nih.govcumulene rotaxanes enabled detailed study of the cumulene's properties, including its electronic absorption, electrochemical behavior, and thermal stability. nih.gov

For a hypothetical this compound, a similar strategy could be envisioned. A synthetic route could be designed where a precursor to the hexapentaene chain is first threaded through a suitable macrocycle. Subsequent chain-elongation and fluorination steps would yield the mechanically interlocked fluorocumulene. This approach would offer a promising, albeit synthetically complex, pathway to isolate and study highly reactive, extended fluorinated cumulenes.

Mitigation of Thermal Lability through Molecular Design

The stability of cumulenes can be significantly influenced by the electronic and steric properties of their substituents. While direct studies on this compound are scarce, research on related polyynes and longer-chain cumulenes demonstrates that terminal substituents play a crucial role in their stability. The principle of using bulky end-groups to sterically shield the reactive sp-hybridized carbon chain is a well-established strategy for stabilizing these systems.

Steric Encumberment and Macrocyclic Encapsulation (Rotaxanes) for Stabilization

A primary strategy for stabilizing highly reactive cumulenes involves the introduction of sterically bulky "protecting groups" at the ends of the carbon chain. nih.gov These bulky substituents act as a physical shield, hindering intermolecular reactions that lead to decomposition.

Another powerful technique for enhancing the stability of cumulenes is their encapsulation within a macrocycle to form a rotaxane. acs.orgnih.gov This mechanical interlocking prevents the reactive cumulene "axle" from interacting with other molecules, thereby increasing its persistence. acs.orgnih.gov Differential scanning calorimetry (DSC) has shown that polyyne rotaxanes exhibit higher decomposition temperatures compared to the unthreaded polyyne axles. acs.orgnih.gov This stabilization is particularly effective for longer chains. acs.orgnih.gov While this has been demonstrated for longer polyynes and ox.ac.ukcumulenes, the principle is applicable to shorter, reactive cumulenes as well. nih.govox.ac.uk

| Stabilization Method | Description | Applicability to Short-Chain Fluorinated Cumulenes |

|---|---|---|

| Steric Encumberment | Attachment of bulky terminal groups to physically shield the reactive cumulene core. | Potentially effective, though bulky groups may be challenging to introduce synthetically on smaller cumulenes. |

| Macrocyclic Encapsulation (Rotaxanes) | Threading the cumulene through a macrocycle to form a mechanically interlocked molecule, preventing intermolecular reactions. | Likely to provide significant stabilization by isolating the reactive core. Synthesis may be complex. |

Metal Coordination for Stabilizing Thermally Labile Fluorinated Cumulenes

The coordination of thermally labile fluorinated cumulenes to transition metals is a highly effective method for their stabilization. rsc.org The electron-poor nature of fluorinated dienes and cumulenes makes them suitable ligands for transition metal complexes. rsc.org The coordination chemistry of fluorinated allenes, the shortest cumulenes, has been explored, demonstrating that they can act as π-acceptor ligands. acs.org

The interaction with a metal center can significantly alter the electronic structure and reactivity of the cumulene, thereby mitigating its inherent instability. This approach has been noted as a dominant feature in the chemistry of fluorinated cumulenes. rsc.org For instance, the reactions of 1,1-difluoroallene with binuclear iridium complexes have been studied, showing that the cumulene can adopt various coordination modes, leading to stabilized products. acs.org The presence of fluorine substituents on ligands is known to influence the properties of the resulting metal complexes. fu-berlin.de

| Metal Complex Type | Stabilization Mechanism | Example Ligands |

|---|---|---|

| Transition Metal Diene Complexes | Coordination to the metal center alters the electronic structure and reduces the reactivity of the cumulene. | Fluorinated butatrienes, 1,1-difluoroallene |

| Organometallic Frameworks | Incorporation into a larger, rigid organometallic structure can provide both electronic and steric stabilization. | Not specifically reported for this compound, but a potential strategy. |

Computational and Theoretical Investigations of 1 Fluorohexapentaene

Quantum Chemical Methodologies Applied to Fluorinated Unsaturated Systems

Computational chemistry provides indispensable tools for investigating the properties and reactivity of molecules like 1-fluorohexapentaene, where experimental studies may be challenging. nextmol.comschrodinger.com These methods allow for the detailed examination of electronic structure and reaction energetics, offering insights that guide synthetic efforts. nextmol.comnih.gov

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.orgmpg.de It is a quantum mechanical modeling method that determines the properties of a many-electron system by using functionals of the spatially dependent electron density. wikipedia.orgscispace.com This approach is computationally more feasible than traditional wavefunction-based methods, making it suitable for larger and more complex molecules. mpg.de

In the context of fluorinated unsaturated systems such as this compound, DFT is extensively used to probe electronic properties, molecular geometries, and chemical reactivity. nih.govnih.gov By calculating the electron density, DFT can shed light on molecular interactions, reaction pathways, and transition states. nih.gov Functionals like B3LYP are often employed, sometimes with dispersion corrections (e.g., B3LYP-D3), to accurately model the system. nih.gov The theory helps in understanding how the introduction of a fluorine atom influences the electron distribution and stability of the cumulene chain. Modern DFT methods can also be used to analyze unexpected disagreements in reaction energies, helping to refine predictions of chemical behavior. chemrxiv.org

For situations requiring higher accuracy, particularly for electronic energies and complex electronic phenomena, high-level ab initio methods are employed. These methods, which are based on first principles without empirical parameters, include techniques like Coupled Cluster (CC) theory. nih.govarxiv.org Coupled Cluster methods, such as CC3, are crucial for accurately describing the contraction of electron density that occurs upon core electron excitation, which is vital for simulating certain types of spectra. etprogram.org

In studies of fluorinated molecules, high-level coupled cluster techniques combined with large basis sets have been used to determine equilibrium structures with a high degree of confidence. nih.gov For cumulene systems, which can exhibit complex electronic structures, these advanced computational approaches provide benchmark data against which more cost-effective methods like DFT can be compared. nih.govethz.ch Recent advancements have enabled the application of these sophisticated methods to increasingly large and complex systems, including open-shell nuclei, demonstrating their power and expanding scope. ethz.charxiv.org

Semiempirical molecular orbital methods, such as AM1 and PM3, offer a computationally faster alternative to ab initio techniques for calculating properties like heats of formation and reaction energetics. lasalle.eduscielo.br These methods simplify calculations by using parameters derived from experimental data, making them suitable for very large molecules or for preliminary explorations of reaction pathways. lasalle.edulibretexts.org

While generally less accurate than DFT or high-level ab initio methods, semiempirical calculations can provide valuable qualitative insights into the structure and reactivity of moderately large organic molecules. lasalle.edunih.gov They can be used to calculate the energies of frontier orbitals (HOMO and LUMO) and to simulate reaction thermodynamics. lasalle.eduscielo.br For example, the enthalpy change of a reaction can be estimated by comparing the calculated heats of formation of products and reactants. lasalle.edu However, studies have shown that for predicting transition state energies in complex reactions, semiempirical methods may not always yield qualitatively correct results, underscoring the importance of validation with higher-level theories. nih.gov More advanced protocols sometimes use semiempirical methods as a reference potential to accelerate the computation of free energy profiles at a higher ab initio accuracy. rsc.org

Electronic Structure Theory of this compound

The electronic structure of cumulenes is distinct due to the arrangement of their successive double bonds. This leads to unique molecular orbitals and reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The energies of these orbitals are critical indicators of a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). ajchem-a.com

For cumulenes, the analysis of FMOs provides insight into their reactivity. nih.gov The energy of the LUMO, in particular, is a key factor. In nih.govcumulenes, the LUMO associated with the terminal π-bonds is lower in energy than that of non-conjugated systems, indicating a higher susceptibility to nucleophilic attack. nih.gov The introduction of an electronegative substituent like fluorine is expected to further lower the energy of the LUMO, enhancing the molecule's electrophilic character. The energy gap between the HOMO and LUMO also determines the molecule's chemical reactivity and kinetic stability. ajchem-a.com

Below is a representative table of FMO energies, illustrating the typical effect of fluorination on a cumulene system. The values are hypothetical, based on established trends where fluorine substitution lowers orbital energies.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Hexapentaene (Unsubstituted) | -7.8 | -1.5 | 6.3 |

| This compound | -8.1 | -1.9 | 6.2 |

This interactive table showcases hypothetical energy values to illustrate the electronic effect of fluorination.

This electronic arrangement has significant implications for reactivity. For instance, in cycloaddition reactions, the different π-bonds (terminal vs. central) exhibit distinct reactivity profiles. nih.gov The introduction of a substituent, such as a fluorine atom on a terminal carbon, can break the molecule's symmetry. This perturbation influences the electronic distribution within the orthogonal π-systems, potentially altering the regioselectivity of chemical reactions. rsc.org While the fundamental orthogonality of the π-systems is maintained, the fluorine atom's electron-withdrawing nature would polarize the electron density, affecting the energies and shapes of the molecular orbitals. acs.orgmdpi.com

Influence of Fluorine Substitution on Electron Density Distribution and Bonding

Computational studies on related fluorinated π-conjugated systems have shown that fluorine substitution lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com Concurrently, fluorine can exhibit a positive mesomeric effect (+M), donating some of its lone pair electron density back to the π-system. nih.gov The balance between these opposing electronic effects is crucial in determining the final electronic landscape of the molecule. umons.ac.be

In the case of this compound, it is anticipated that the electron density would be polarized towards the fluorine atom, creating a more electrophilic carbon center at the point of substitution. This polarization can be visualized and quantified through computational methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), which provide insights into atomic charges and bond properties. benthamscience.comgla.ac.uk

Table 1: Predicted Effects of Fluorine Substitution on Electron Density and Bonding in Hexapentaene

| Property | Unsubstituted Hexapentaene (Predicted) | This compound (Predicted) | Rationale |

| Electron Density at C1 | Neutral | Decreased | Inductive effect of fluorine. nih.gov |

| C-F Bond Character | N/A | Highly Polar | High electronegativity difference. nih.gov |

| HOMO Energy Level | Higher | Lower | Stabilization by electron-withdrawing fluorine. mdpi.com |

| LUMO Energy Level | Higher | Lower | Stabilization by electron-withdrawing fluorine. mdpi.com |

| Bond Lengths (C=C) | Standard cumulenic | Perturbed near fluorine | Electronic redistribution. |

Note: The data in this table is illustrative and based on general principles of fluorine substitution on conjugated systems. Specific values for this compound would require dedicated computational studies.

Theoretical Predictions of Stability and Reactivity Profiles

The stability and reactivity of this compound are intrinsically linked to its electronic and structural properties. Computational chemistry provides powerful tools to predict these characteristics.

The reactivity of a molecule can be assessed by calculating the activation barriers for potential reactions. libretexts.org For cumulenes, reactions such as cycloadditions are of particular interest. acs.orgacs.org Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways and identify the transition state (TS) structures. joaquinbarroso.com The transition state is the highest energy point on the reaction coordinate, and its structure provides crucial information about the mechanism of the reaction. libretexts.org

For this compound, one would expect that the fluorine substitution would influence the regioselectivity and stereoselectivity of its reactions. For instance, in a Diels-Alder reaction, the fluorine atom could direct the incoming dienophile to a specific double bond within the hexapentaene chain. The calculation of reaction barriers for different possible reaction channels would elucidate the most favorable pathway. acs.org

The distortion-interaction model, also known as the activation strain model, is a powerful tool for analyzing reaction barriers. acs.orgnih.govnih.gov This model deconstructs the activation energy into two main components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state. The interaction energy is the stabilizing interaction between the distorted reactants in the transition state. nih.gov

Table 2: Illustrative Distortion-Interaction Analysis for a Hypothetical Reaction of this compound

| Reactant | Activation Energy (kcal/mol) (Illustrative) | Distortion Energy (kcal/mol) (Illustrative) | Interaction Energy (kcal/mol) (Illustrative) |

| Hexapentaene | 25 | 35 | -10 |

| This compound | 22 | 38 | -16 |

Note: This table presents hypothetical data to illustrate the concepts of distortion-interaction analysis. Actual values would be the result of specific computational investigations.

For potential reactions of this compound, computational methods can predict the enthalpies of formation for both the reactant and the potential products. This allows for an assessment of the thermodynamic feasibility of various reaction pathways. The high stability of the C-F bond often results in fluorinated products being thermodynamically favored.

Reactivity and Reaction Mechanisms of 1 Fluorohexapentaene

Cycloaddition Reactions

Cycloaddition reactions are a fundamental class of pericyclic reactions involving the formation of a cyclic product from two or more unsaturated molecules. wikipedia.orglibretexts.org 1-Fluorohexapentaene, with its multiple double bonds, is a versatile substrate for various cycloaddition reactions.

Diels-Alder Reactivity: Regioselectivity and Stereoselectivity in Fluorinated Cumulenes

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. koyauniversity.orgwikipedia.org In the context of fluorinated cumulenes like this compound, the regioselectivity and stereoselectivity of the Diels-Alder reaction are of significant interest.

Regioselectivity: The regioselectivity of a Diels-Alder reaction is determined by the electronic properties of the diene and dienophile. masterorganicchemistry.com Generally, the reaction proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com In substituted libretexts.orgcumulenes, theoretical studies have shown that [4+2] cycloaddition is kinetically favored at the terminal double bonds (α and γ) but thermodynamically favored at the central (β) double bond. acs.org However, for monosubstituted libretexts.orgcumulenes, no significant selectivity between the terminal double bonds is predicted. acs.org The presence of electron-withdrawing groups, such as fluorine, on the dienophile generally increases its reactivity. libretexts.orguh.edu

Stereoselectivity: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. wikipedia.orglibretexts.org For cyclic dienes, two stereoisomeric products, the endo and exo adducts, can be formed. libretexts.orgchemistrysteps.com The endo product is often favored due to secondary orbital overlap, an additional bonding interaction in the transition state. libretexts.org However, in some cases, particularly with non-polar solvents, the exo product may be favored due to dominant steric considerations. libretexts.orgacs.org Theoretical studies on the [4+2] cycloaddition of trifluoroethylene (B1203016) with furan (B31954), thiophene, and selenophene (B38918) have indicated that the exo adducts are both thermodynamically and kinetically more favored. koyauniversity.orgkoyauniversity.org

A study on the cycloaddition of tetrafluoro libretexts.orgcumulene with cyclohexadiene showed a preference for reaction at the central double bond, which was attributed to the dominant effect of the cumulene distortion energy. acs.org

[2+2] Cycloaddition Pathways and Mechanistic Considerations

[2+2] cycloaddition reactions lead to the formation of four-membered rings and can be promoted photochemically or, in some cases, thermally. wikipedia.orgnih.gov While thermal [2+2] cycloadditions of simple alkenes are often symmetry-forbidden, they can occur with activated substrates like ketenes and allenes. wikipedia.org Theoretical studies on the [2+2] cycloaddition of cyclohexenone derivatives with vinyl acetate (B1210297) have suggested a stepwise mechanism. researchgate.net

For fluorinated allenes, both [2+2] and [2+4] cycloadditions have been observed. acs.org In the case of gallaphosphenes reacting with heteroallenes, [2+2] cycloaddition occurs selectively at the C=N double bonds of carbodiimides and isocyanates. nih.gov These reactions with carbodiimides were found to be reversible. nih.gov Mechanistic studies are crucial for understanding and improving the efficiency of these reactions. nih.gov

1,3-Dipolar Cycloadditions Involving Fluorinated Cumulenes

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile that form a five-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing five-membered heterocycles. wikipedia.orgijrpc.com The reaction is generally believed to proceed via a concerted pericyclic mechanism. scribd.com

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. ijrpc.comyoutube.com The dipolarophile is typically an alkene or alkyne. wikipedia.org Sydnones, which are masked 1,3-dipoles, can undergo thermal or photochemical cycloaddition reactions. beilstein-journals.org The regioselectivity of these reactions can often be low, leading to mixtures of products. youtube.com

Fluorine Substituent Effects on Cycloaddition Selectivity and Rates

The presence of fluorine substituents can significantly influence the selectivity and rate of cycloaddition reactions. Fluorine is an electron-withdrawing group, which can enhance the reactivity of a dienophile in a normal electron-demand Diels-Alder reaction. libretexts.orguh.edu

Theoretical studies on substituted libretexts.orgcumulenes have shown that fluorine substituents can lead to a reversal of kinetic selectivity in [4+2] cycloadditions. acs.org In tetrafluoro libretexts.orgcumulene, the preference for cycloaddition at the central double bond is attributed to a reduced cumulene distortion energy. acs.org Computational studies have also been used to investigate the effect of fluorine substitution on the stereochemistry of Diels-Alder reactions. acs.org The effect of substituents on the site selectivity in cycloadditions of heterocumulenes has also been explored using density functional theory. nih.gov

Addition Reactions to the Cumulenic Chain

The extended π-system of this compound is also susceptible to addition reactions.

Nucleophilic Addition Processes

While specific studies on the nucleophilic addition to this compound are not detailed in the provided search results, the general reactivity of cumulenes suggests that they can undergo nucleophilic attack. The electron-withdrawing nature of the fluorine atom would likely make the cumulenic chain more electrophilic and thus more susceptible to attack by nucleophiles. Further research is needed to fully characterize the nucleophilic addition processes of this specific compound.

Electrophilic Addition Processes

The extended π-system of this compound is a region of high electron density, making it susceptible to attack by electrophiles. In general, the addition of electrophiles to alkenes and polyenes is a fundamental reaction class. savemyexams.comscience-revision.co.uksavemyexams.comlibretexts.org For unsymmetrical alkenes, these additions often follow Markovnikov's rule, where the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. csbsju.edu

In the case of this compound, the fluorine atom's electron-withdrawing nature will influence the regioselectivity of electrophilic attack. The addition of an electrophile (E⁺) to the terminal double bond could, in principle, lead to two different carbocation intermediates. The stability of these intermediates would dictate the final product. The fluorine substituent is expected to destabilize an adjacent carbocation, thus directing the electrophile to the carbon atom further from the C-F bond.

Electrophilic fluorination, using reagents like Selectfluor®, is a common method to introduce fluorine into organic molecules. beilstein-journals.orgsapub.orgnih.gov While this is typically a method for synthesis rather than a reaction of a pre-fluorinated compound, the principles of electrophilic attack are relevant. The reaction of an alkene with an electrophilic fluorine source proceeds via an electrophilic addition mechanism. acsgcipr.org

The general mechanism for the electrophilic addition of a generic electrophile, E-Nu, to a double bond in this compound can be depicted as follows:

Step 1: The electrophile (E⁺) is attacked by the π-electrons of one of the double bonds, forming a carbocation intermediate. The position of the attack will be influenced by the electronic effects of the fluorine atom.

Step 2: The nucleophile (Nu⁻) then attacks the carbocation, leading to the final addition product.

Due to the conjugated system, 1,2-, 1,4-, and 1,6-addition products are all theoretically possible, analogous to the reactivity of conjugated dienes. The specific outcome would likely depend on the reaction conditions (e.g., temperature, solvent) and the nature of the electrophile.

Radical Addition Reactions and Their Specificity to Fluorinated Unsaturated Compounds

Radical additions to unsaturated systems provide an alternative pathway for functionalization. libretexts.orglibretexts.org These reactions are often initiated by radical initiators, such as peroxides, and proceed via a chain mechanism. youtube.com A key feature of radical additions, particularly with HBr in the presence of peroxides, is the anti-Markovnikov regioselectivity. csbsju.edulibretexts.org This is because the bromine radical adds to the double bond in a way that generates the more stable radical intermediate. libretexts.org

For this compound, a radical (R•) would add to one of the double bonds to form a new, more stable radical intermediate. The presence of the fluorine atom would influence the stability of the resulting radical. Studies on the cyclization of fluorinated hex-5-enyl radicals have shown that fluorine substitution can significantly impact both the rate and regiochemistry of the reaction, largely due to polar effects in the transition state. rsc.org

The general mechanism for radical addition involves:

Initiation: Formation of a radical species.

Propagation: The radical adds to the cumulene, and the resulting radical intermediate reacts with another molecule to regenerate the initial radical.

Termination: Combination of two radical species.

Thiyl radical-initiated cyclization of polyenes has been shown to be an effective method for forming carbocycles, a reaction that proceeds under mild photocatalytic conditions. chemrxiv.org This type of radical cascade could be applicable to this compound, potentially leading to complex cyclic products. The ability of radical reactions to form multiple C-C bonds in a single step makes them powerful tools in organic synthesis. nih.gov

| Factor | Influence on Reactivity | Example/Observation |

|---|---|---|

| Fluorine Substitution Pattern | Alters the electronic properties and stability of radical intermediates, influencing regioselectivity. rsc.org | Fluorine atoms at the radical center can dramatically impact cyclization rates and regiochemistry. rsc.org |

| Radical Initiator | Initiates the radical chain reaction (e.g., peroxides, light). youtube.comchemrxiv.org | Photocatalysts like 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) can initiate thiyl radical cyclizations. chemrxiv.org |

| Reaction Conditions | Temperature and solvent can affect the reaction pathway and product distribution. | Use of fluorinated alcohols as solvents can facilitate polyene cyclizations. chemrxiv.org |

Transition Metal-Mediated Transformations and Catalysis

Transition metals play a crucial role in activating and transforming unsaturated organic molecules. wikipedia.org Fluorinated cumulenes are known to be thermally labile, and their chemistry is often dominated by the stabilizing effect of metal coordination. rsc.orgdntb.gov.ua

Coordination Chemistry of Fluorinated Cumulenes as Electron-Poor Ligands

The fluorine atom in this compound makes the π-system electron-poor. Consequently, it is expected to act as an electron-poor ligand in transition metal complexes. This property influences the strength and nature of the metal-ligand bond. Electron-poor ligands generally form stronger bonds with electron-rich metal centers due to enhanced back-bonding from the metal d-orbitals to the ligand's π* orbitals.

The coordination of fluorinated dienes and cumulenes to transition metals has been reviewed, highlighting their diverse coordination modes. rsc.orgacs.org The coordination of the cumulene can stabilize it, allowing for subsequent transformations that would not be possible with the free ligand.

Catalytic Reactions Utilizing Fluorinated Cumulenes

While specific catalytic reactions utilizing this compound are not documented, the general principles of catalysis involving fluorinated unsaturated systems can be applied. nih.govchemguide.co.uk Catalysts can provide alternative reaction pathways with lower activation energies, enabling transformations that are otherwise difficult. saskoer.calibretexts.org

Given the propensity of fluorinated compounds to undergo C-F bond activation, catalytic cycles could be designed to exploit this reactivity. For instance, a metal catalyst could insert into the C-F bond, followed by further reaction and catalyst regeneration. Such catalytic processes are central to many industrial chemical syntheses. uobabylon.edu.iq

Mechanistic Insights into Metal-Catalyzed Processes (e.g., C-H/C-F bond activation, β-fluoride elimination)

The activation of C-F bonds is a significant area of research in organometallic chemistry due to the strength and inertness of these bonds. york.ac.uk Transition metal complexes have been shown to activate C-F bonds in fluoroalkenes, often proceeding through oxidative addition. ucl.ac.uk This can be followed by processes like β-fluoride elimination, which is a key step in many transformations of organofluorine compounds. researchgate.netnih.gov

A proposed mechanistic cycle for a metal-catalyzed reaction involving C-F bond activation of a fluorinated cumulene could involve:

Coordination: The fluorocumulene coordinates to the metal center.

Oxidative Addition: The metal inserts into the C-F bond, forming a metal-fluoride and a metal-alkenyl species.

Further Reaction: The organometallic intermediate undergoes further transformation, such as insertion or cross-coupling.

Reductive Elimination/β-Elimination: The product is released, and the catalyst is regenerated. β-Fluoride elimination from an organometallic intermediate can lead to the formation of a new unsaturated bond. escholarship.org

Recent studies have shown that main group metals can also mediate C-F bond activation in fluoroarenes through cooperative effects in heterobimetallic complexes or via low-valent species. rsc.org

| Mechanistic Step | Description | Significance |

|---|---|---|

| C-F Bond Activation | Cleavage of the strong carbon-fluorine bond by a metal complex. york.ac.uk | Initiates the transformation of otherwise inert fluorinated molecules. |

| β-Fluoride Elimination | Elimination of a fluoride (B91410) ion from a carbon atom beta to the metal center, forming a double bond. researchgate.netnih.gov | A common pathway in the reactions of fluorinated organometallics, leading to unsaturated products. escholarship.org |

| Oxidative Addition | The metal center's oxidation state and coordination number increase as it inserts into a bond (e.g., C-F). ucl.ac.uk | A fundamental step in many catalytic cycles involving substrate activation. |

| Reductive Elimination | The reverse of oxidative addition, where a new bond is formed, and the metal's oxidation state decreases. | Often the product-forming step in a catalytic cycle. |

Mechanistic Investigations Specific to Organofluorine Cumulenes

The mechanisms of reactions involving organofluorine cumulenes are a subject of ongoing research. The presence of fluorine significantly alters the electronic landscape of the cumulene system, leading to unique reactivity. For instance, in electrophilic fluorination of alkynyl complexes, difluorovinylidene complexes can be formed. whiterose.ac.uk The reactivity of these fluorinated vinylidene complexes can differ from their non-fluorinated counterparts, including a propensity for C-F bond cleavage. researchgate.net

Computational studies, alongside experimental work, are crucial for elucidating the intricate details of these reaction mechanisms. For example, DFT calculations have been used to understand the enantioselectivity of copper-catalyzed β-fluoride elimination reactions, suggesting a syn-elimination pathway. escholarship.org Such mechanistic insights are vital for the rational design of new catalysts and synthetic methods for preparing valuable fluorinated molecules. nih.gov

Role of Fluoride Elimination in Reaction Pathways

Fluoride elimination is a pivotal mechanistic step in the reactions of many fluorinated compounds, and this compound is no exception. The stability of the C-F bond, the strongest single bond to carbon, means that its cleavage often requires specific activation. siue.edu However, in unsaturated systems, the formation of intermediates can significantly facilitate this process.

In nucleophilic addition reactions to the polyene chain of this compound, the initial adduct is often a carbanion. If the negative charge is localized in the β-position to the fluorine atom, β-fluoride elimination can occur. This process is particularly facile in gem-difluoroalkenes, where it leads to the formation of monofluorovinyl products. nih.gov For this compound, nucleophilic attack could generate an anionic intermediate where subsequent fluoride elimination would lead to a more extended, conjugated, or cross-conjugated system. This elimination pathway is a common route for the functionalization of fluoroalkenes, though it results in the loss of the fluorine substituent. nih.gov

In the context of organometallic chemistry, β-fluoride elimination from fluoroalkyl or fluoroalkenyl metal complexes is a well-documented process. For instance, in reactions involving transition metals, an organometallic intermediate may form where the fluorine atom is positioned to be eliminated. This can be a key step in catalytic cycles. ucl.ac.uk Studies on fluoroalkenes have shown that both α- and β-fluoride elimination can occur from organoaluminium intermediates. ucl.ac.uk For this compound, interaction with a low-valent metal could lead to an intermediate susceptible to fluoride elimination, thereby generating new unsaturated organic fragments.

The propensity for fluoride elimination is also influenced by the reaction conditions. The use of strong bases can promote elimination, and in some cases, the mechanism may proceed via an E1cb (Elimination, first order, conjugate base) pathway, where a carbanion is formed prior to the rate-determining elimination of the fluoride ion. siue.edu

Understanding C-H and C-F Bond Activation in Unsaturated Fluorinated Systems

The reactivity of this compound is also characterized by the potential for activation of its C-H and C-F bonds, particularly in the presence of transition metal complexes. whiterose.ac.uk The competition between C-H and C-F bond activation is a central theme in the chemistry of hydrofluorocarbons. whiterose.ac.uk

C-F Bond Activation: The activation of the strong C-F bond typically requires a strong driving force, such as the formation of a highly stable M-F bond (where M is a metal). nih.gov Early transition metals and lanthanides, which are highly oxophilic and fluorophilic, tend to favor C-F bond activation. whiterose.ac.uk In the case of this compound, a d0 metal complex could preferentially attack the C-F bond. Mechanistically, this can proceed via oxidative addition of the C-F bond to a low-valent metal center. researchgate.net Another pathway involves the formation of a metal-fluorine bond which renders the fluorine nucleophilic, facilitating its reaction with an electrophile. acs.org

C-H Bond Activation: Conversely, late transition metals with occupied d-orbitals (d6-d10) are often more inclined to activate C-H bonds. whiterose.ac.uk For this compound, which possesses multiple C-H bonds along its polyene chain, C-H activation would lead to organometallic intermediates that can be further functionalized. The regioselectivity of C-H activation is influenced by the electronic and steric environment. In fluoroaromatics, it has been observed that C-H activation often occurs preferentially at positions ortho to the fluorine substituents, a directing effect that can be attributed to the influence of fluorine on bond energies. nih.gov

The outcome of the competition between C-F and C-H activation is highly dependent on the metal center, the ligands, and the specific substrate. nih.gov For example, with certain nickel complexes, C-H activation is the kinetic product, while C-F activation leads to the thermodynamic product. whiterose.ac.uk

The table below summarizes the general trends in C-H versus C-F bond activation by transition metals, which can be extrapolated to this compound.

| Metal Characteristic | Favored Activation Pathway | Mechanistic Notes |

| Early Transition Metals (d0) | C-F Activation | Driven by the high M-F bond enthalpy. |

| Late Transition Metals (d6-d10) | C-H Activation | Generally proceeds via oxidative addition or concerted metalation-deprotonation. |

| Low-Valent Metal Complexes | Both possible | The outcome depends on kinetics vs. thermodynamics and ligand effects. |

Stereochemical Outcomes and Their Mechanistic Basis

The stereochemistry of the double bonds in this compound is a crucial aspect of its reactivity, and its transformations can proceed with high stereoselectivity. The stereochemical outcome of a reaction is determined by the underlying mechanism. numberanalytics.com

In reactions of fluoroalkenes, the stereochemistry of the starting material can be either retained or inverted in the product, depending on the reaction pathway. ucl.ac.uk For instance, in reactions with an aluminium(I) complex, direct oxidative addition of a C-F bond occurs with retention of the alkene stereochemistry, while a stepwise mechanism involving a metallocyclopropane intermediate leads to inversion of stereochemistry. ucl.ac.uk

The synthesis of specific stereoisomers of fluorinated polyenes often relies on stereoselective methods. For example, hydrofluorination of enynes can lead to (Z)-configured products with high selectivity, proceeding through a vinyl cation intermediate. rsc.org The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome. numberanalytics.com Transition metal catalysts, in conjunction with specific ligands, can create a chiral environment that directs the formation of one stereoisomer over another. rsc.org

The table below illustrates how different reaction conditions can influence the stereochemical outcome in the synthesis of fluoroalkenes, providing a framework for predicting the behavior of this compound.

| Reaction Type | Reagent/Catalyst | Typical Stereochemical Outcome | Mechanistic Implication |

| Electrophilic Fluorination | Selectfluor | Retention of alkene geometry (E to E, Z to Z). numberanalytics.com | Concerted or near-concerted addition. |

| Hydroalumination-Elimination | LiAlH4 | Stereoselective fluoride elimination. organic-chemistry.org | The geometry of the intermediate dictates the final alkene stereochemistry. |

| Wittig-type Olefination | Varies with ylide and conditions | Can be tuned to favor either E or Z isomers. acs.org | The stability of the betaine (B1666868) intermediate and the reversibility of its formation are key factors. |

| Metal-Catalyzed Cross-Coupling | Palladium with specific ligands | Can be highly stereoselective for either E or Z products. rsc.org | The geometry of the organometallic intermediate and the reductive elimination step are stereodetermining. |

Advanced Characterization Methodologies for Fluorinated Cumulenes

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in probing the molecular and electronic structure of fluorinated cumulenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fluorinated Backbones

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of fluorinated organic compounds. wikipedia.org ¹⁹F NMR, in particular, offers high sensitivity and a wide chemical shift range, making it exceptionally useful for identifying the position of fluorine atoms within a molecule. wikipedia.orglcms.cz

For a hypothetical molecule like 1-fluorohexapentaene, the ¹⁹F NMR spectrum would be expected to show a single resonance corresponding to the terminal fluorine atom. The chemical shift of this fluorine would be influenced by the extended π-system of the hexapentaene chain. In analogous fluoroalkenes, the chemical shifts of fluorine atoms are sensitive to their position relative to the double bonds. wikipedia.org For instance, in terminal fluoroalkenes, the geminal coupling constants (²JHF) can be as large as 50 Hz. wikipedia.org Long-range couplings (JFF and JHF) through the conjugated system are also commonly observed and provide valuable structural information. wikipedia.org

The ¹³C NMR spectrum would also provide crucial data. The sp-hybridized carbons of the cumulene chain would appear at characteristic chemical shifts, and their coupling with the terminal fluorine atom (¹JCF, ²JCF, etc.) would allow for the assignment of each carbon atom along the backbone.

Table 1: Predicted ¹⁹F NMR Parameters for this compound Based on Analogous Compounds (Note: This table is predictive and based on data from related fluorinated compounds, not direct measurement of this compound.)

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Chemical Shift (δ) | -90 to -130 ppm | Indicates the electronic environment of the fluorine atom attached to an sp² carbon. |

| ¹JCF | 250 - 300 Hz | Confirms the direct bond between fluorine and carbon. |

| ²JCF | 20 - 50 Hz | Provides information about the connectivity to the second carbon in the chain. |

| ³JHF (to vinyl H) | 5 - 20 Hz | Elucidates the stereochemistry (cis/trans) if applicable to the terminal group. |

Ultraviolet-Visible (UV/Vis) Spectroscopy for Investigating Electronic Transitions and Conjugation Length

UV/Vis spectroscopy is a key technique for studying the electronic properties of conjugated systems like cumulenes. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is directly related to the energy gap between these orbitals.

For polyenes and cumulenes, as the length of the conjugated system increases, the HOMO-LUMO gap decreases, resulting in a bathochromic (red) shift of the λmax to longer wavelengths. msu.edulibretexts.org It is well-established that each additional double bond in a conjugated polyene system shifts the absorption maximum by about 30 nm. libretexts.org The introduction of a fluorine atom can also influence the electronic transitions.

In the case of this compound, with six cumulated double bonds, a significant bathochromic shift would be anticipated compared to shorter cumulenes. The λmax would likely fall in the visible region of the electromagnetic spectrum. The molar absorptivity (ε) is also expected to increase with the extension of the cumulene chain. msu.edu

Table 2: Effect of Conjugation Length on λmax in Polyenes (Data from analogous polyene systems to illustrate the trend applicable to cumulenes.)

| Compound | Number of C=C Bonds | λmax (nm) |

|---|---|---|

| Ethene | 1 | 171 |

| 1,3-Butadiene | 2 | 217 |

| 1,3,5-Hexatriene | 3 | 258 |

Vibrational Spectroscopy (e.g., Infrared, Raman, Vibrational Circular Dichroism) for Molecular Structure and Chirality

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and functional groups within a molecule. labmanager.com For cumulenes, the most characteristic vibrational mode is the asymmetric C=C stretching, which gives rise to a strong band in the IR spectrum, typically in the range of 2000-2200 cm⁻¹. researchgate.net The corresponding symmetric stretch is often observed in the Raman spectrum. libretexts.org

In this compound, the C-F stretching vibration would also be a key diagnostic peak in the IR spectrum, usually appearing in the 1000-1400 cm⁻¹ region. The exact position of these bands can be influenced by the extended conjugation and the mass of the fluorine atom.

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules. bruker.comnih.gov While this compound itself is not chiral, substituted chiral cumulenes exhibit VCD spectra. nbu.ac.in The technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.com For chiral fluorinated cumulenes, VCD can be used to probe the stereochemistry and conformational preferences in solution. escholarship.orgresearchgate.net

X-ray Crystallographic Analysis of Extended Cumulenes

Single-crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state, including precise bond lengths and angles.

Elucidation of Bond Length Alternation (BLA) in Fluorinated Cumulenes

A key structural feature of long cumulenes is Bond Length Alternation (BLA), which is the difference in length between adjacent carbon-carbon double bonds. researchgate.net In an ideal, infinitely long cumulene (carbyne), the C-C bonds would be of equal length. However, in finite cumulenes, a distinct pattern of alternating shorter and longer double bonds is observed. researchgate.net

For a acs.orgcumulene, the BLA is calculated as the difference between the central C=C bond and the average of the adjacent C=C bonds. ualberta.ca X-ray crystallographic studies on various cumulenes have shown that BLA is a sensitive indicator of the degree of π-electron delocalization. researchgate.net The presence of terminal substituents, such as fluorine, can influence the BLA pattern. While fluorine substitution has been shown to have limited effects on bond lengths in some butatriene derivatives, it can significantly affect bond angles.

For this compound, a detailed X-ray crystallographic analysis would be essential to determine the precise C=C bond lengths and quantify the BLA along the six-carbon chain. This data would provide fundamental insights into the electronic structure and the extent of cumulenic versus polyynic character.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.